Sulfo DBCO-PEG4-Maleimide
Overview
Description
Sulfo DBCO-PEG4-Maleimide is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm enhances solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and labeling applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions that involve the conjugation of a maleimide group to a PEG spacer arm, followed by the attachment of a DBCO moiety. The synthesis typically involves the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often include the use of reducing reagents like immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel to prepare sulfhydryl-containing proteins .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-Maleimide primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. The maleimide group reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds .
Common Reagents and Conditions
Reducing Reagents: Immobilized TCEP disulfide reducing gel, 2-mercaptoethylamine hydrochloride (2-MEA)
Reaction Buffers: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffers at pH 6.5-7.5
Organic Solvents: DMSO, DMF
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for further bioconjugation or labeling applications .
Scientific Research Applications
Sulfo DBCO-PEG4-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules containing thiol groups.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial applications, including the development of biosensors and bioassays
Mechanism of Action
The mechanism of action of Sulfo DBCO-PEG4-Maleimide involves the specific and efficient reaction of the maleimide group with thiols to form stable thioether bonds. The DBCO moiety enables copper-free click chemistry reactions with azide-containing molecules, facilitating the formation of triazole linkages. This bioorthogonal reaction is highly selective and occurs under mild conditions, making it suitable for various bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Maleimide: Similar in structure but lacks the sulfonated group, which affects its solubility in aqueous buffers.
Sulfo DBCO-PEG4-Amine: Contains an amine group instead of a maleimide group, used for different types of bioconjugation reactions.
Sulfo DBCO-PEG4-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group, used for labeling primary amines
Uniqueness
Sulfo DBCO-PEG4-Maleimide is unique due to its combination of a maleimide group and a DBCO moiety, along with a hydrophilic PEG spacer arm. This combination allows for efficient and specific bioconjugation with thiol-containing molecules and enables copper-free click chemistry reactions, making it highly versatile for various applications .
Properties
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N5O13S/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOITKOSRDQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N5O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.